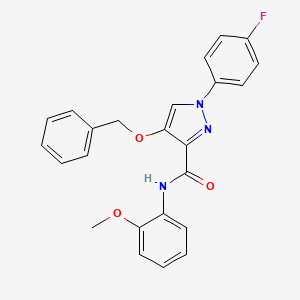

4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole-based inhibitor that has been shown to have promising results in scientific research.

Scientific Research Applications

Structure-Activity Relationships and Pharmacokinetics

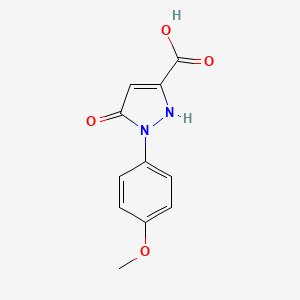

The compound 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is related to a class of imidazole 5-lipoxygenase inhibitors. In a study focusing on structure-activity relationships (SARs) and pharmacokinetics, researchers found that by modulating the lipophilicity of similar compounds, they were able to enhance bioavailability and reduce side effects such as cataract formation observed in rats. The modifications led to a compound with improved metabolic stability, fewer in vivo metabolites, and a better toxicological profile, making it a more practical lead for orally active 5-lipoxygenase inhibitors (Mano et al., 2004).

Synthesis and Radiotracer Potential

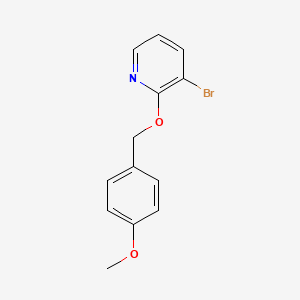

Another study demonstrated the feasibility of synthesizing radiolabeled compounds for positron emission tomography (PET) imaging, specifically targeting CB1 cannabinoid receptors. The research involved nucleophilic displacement of bromide in a pyrazole ring with fluorine-18, resulting in compounds with potential as PET radiotracers for studying cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Fluorescent Probes for Sensing Applications

In the field of sensing, compounds related to 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide have been applied in the development of fluorescent probes. These probes are sensitive to pH changes and can selectively sense metal cations like magnesium and zinc, thanks to the high acidity of the fluorophenol moiety, which contributes to their sensitivity and selectivity (Tanaka et al., 2001).

Herbicidal Activity

A related area of research explored the herbicidal activity of pyrazole-4-carboxamide derivatives. The study found that the substituent at the 3-position of the pyrazole ring significantly influences herbicidal activity. Compounds with a benzyloxy group, especially those substituted with electron-withdrawing groups, exhibited potent bleaching activity. This research highlights the potential agricultural applications of these compounds as herbicides (Ohno et al., 2004).

properties

IUPAC Name |

1-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-phenylmethoxypyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O3/c1-30-21-10-6-5-9-20(21)26-24(29)23-22(31-16-17-7-3-2-4-8-17)15-28(27-23)19-13-11-18(25)12-14-19/h2-15H,16H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMZQOHSMYJGBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B2961453.png)

![1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2961465.png)

![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2961467.png)